
(6-Bromo-4-iodopyridin-2-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-4-iodopyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-iodopyridin-2-YL)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen substituents.
Addition Reactions: The nitrogen atom in the pyridine ring can act as a nucleophile, participating in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids produce various aryl-substituted pyridine derivatives .
Scientific Research Applications
(6-Bromo-4-iodopyridin-2-YL)methylamine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)methylamine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the nitrogen atom in the pyridine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-bromo-4-iodopyridine and 6-chloro-4-iodopyridine share structural similarities with (6-Bromo-4-iodopyridin-2-YL)methylamine.
Piperidine Derivatives: Piperidine-containing compounds, such as 4-bromo-2-iodopiperidine, also exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
1393554-96-5 |
---|---|
Molecular Formula |
C6H6BrIN2 |
Molecular Weight |
312.93 g/mol |
IUPAC Name |
(6-bromo-4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
FVGYWYWCMYVBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.